molecular formula C19H17N3O4S2 B12161711 2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide

2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide

Cat. No.: B12161711
M. Wt: 415.5 g/mol
InChI Key: LDSDEWQRVLKSDF-UHFFFAOYSA-N
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Description

2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an indole moiety, a benzothiazole ring, and an acetamide linkage, making it a molecule of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole derivative is then methoxylated using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the condensation of 2-aminothiophenol with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The methoxylated indole and benzothiazole derivatives are coupled using a suitable linker, such as acetic anhydride, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a more saturated form.

    Substitution: The indole and benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Hydroxylated indole derivatives.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Various substituted indole and benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of indole and benzothiazole derivatives in various chemical reactions.

Biology

Biologically, 2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide is investigated for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although detailed studies are required to confirm these properties.

Industry

Industrially, this compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the benzothiazole ring may bind to different protein sites, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxy-1H-indol-3-yl)acetamide: Similar indole structure but lacks the benzothiazole ring.

    N-(2-benzothiazolyl)-2-(4-methoxyphenyl)acetamide: Contains a benzothiazole ring but with a different substitution pattern on the indole ring.

Uniqueness

The uniqueness of 2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide lies in its combined indole and benzothiazole structures, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for diverse applications.

Properties

Molecular Formula

C19H17N3O4S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H17N3O4S2/c1-26-16-5-3-4-15-13(16)8-9-22(15)11-18(23)21-19-20-14-7-6-12(28(2,24)25)10-17(14)27-19/h3-10H,11H2,1-2H3,(H,20,21,23)

InChI Key

LDSDEWQRVLKSDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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